The synthesis of 2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide can be approached through several methods. One common method involves the reaction of dimethylamine with phenylsulfonyl chloride, leading to the formation of the sulfonamide bond.
The molecular structure of 2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide can be described using its chemical formula and its IUPAC name. The compound features a sulfonamide functional group (-SO_2NH_2) attached to a phenyl ethane backbone, with two methyl groups on the nitrogen atom.
2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide participates in various chemical reactions typical of sulfonamides. Notably, it can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.
The mechanism of action for 2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide primarily revolves around its antibacterial properties. Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for synthesizing folic acid in bacteria.
The physical and chemical properties of 2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide are critical for its application in pharmaceuticals.
Relevant analyses include nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, which provide insights into the functional groups present and confirm structural integrity.
The scientific uses of 2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide extend primarily into medicinal chemistry:
The discovery of Prontosil rubrum in the 1930s marked the advent of sulfonamides as antimicrobial agents, revolutionizing chemotherapy. These compounds functioned as competitive antagonists of p-aminobenzoic acid in bacterial folate synthesis, establishing the pharmacophore model for subsequent derivatization. The sulfonamide moiety (–SO₂NH–) proved structurally versatile, enabling modifications that expanded therapeutic applications beyond anti-infectives. By the late 20th century, non-antibacterial sulfonamides emerged, notably carbonic anhydrase inhibitors like acetazolamide for glaucoma. This diversification accelerated with heterocyclic integrations; for instance, 1,2,4-oxadiazole-containing sulfonamides enhanced metabolic stability and target selectivity in CNS drug design. The scaffold’s synthetic tractability facilitated rapid exploration of structure-activity relationships (SAR), positioning it as a cornerstone in medicinal chemistry [3] [8].
Table 1: Evolution of Key Sulfonamide-Based Therapeutics
Era | Representative Compound | Therapeutic Application | Structural Innovation |
---|---|---|---|
1930s | Prontosil | Antibacterial | Azo-linked prodrug |
1950s | Acetazolamide | Diuretic/Glaucoma | Thiadiazole fusion |
1980s | Celecoxib | Anti-inflammatory | Pyrazole ring incorporation |
2000s–Present | 1,2,4-Oxadiazole sulfonamides | Neurological disorders | Bioisosteric replacement strategies |
The sulfonamide group confers three principal advantages in rational drug design:
This versatility underpins the scaffold’s utility across target classes, including kinases, GPCRs, and ion channels [3] [6].
2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide (C₁₀H₁₆N₂O₂S; MW 228.31 g/mol) exemplifies strategic sulfonamide engineering for dual therapeutic applications. Its structure integrates three pharmacophoric elements:
Table 2: Key Properties and Analog Comparisons
Property | 2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide | N,N-Dimethyl-2-phenylethane-1-sulfonamide | 2-Amino-N-phenylethane-1-sulfonamide |
---|---|---|---|
Molecular Formula | C₁₀H₁₆N₂O₂S | C₁₀H₁₅NO₂S | C₈H₁₂N₂O₂S |
Molecular Weight (g/mol) | 228.31 | 213.30 | 200.26 |
Key Functional Groups | −SO₂N(CH₃)₂, −NH₂, Ph | −SO₂N(CH₃)₂, Ph | −SO₂NHC₆H₅, −NH₂ |
Research Applications | Neuroinflammation, AMPK/PKA modulation | Antibacterial scaffolds | Cholinesterase inhibition |
Neurological Targets: The compound’s amphiphilic nature enables BBB penetration, critical for targeting neuroinflammatory pathways. Analogous nitro derivatives (e.g., 1-nitro-2-phenylethane) suppress microglial activation by inhibiting NF-κB and COX-2, suggesting potential for Alzheimer’s disease modification [4]. Molecular modeling indicates the sulfonamide oxygen atoms form hydrogen bonds with residues in the AMPK γ-subunit ATP pocket, analogous to metformin’s interactions but with enhanced specificity due to the phenyl moiety [9].
Metabolic Implications: In silico studies predict activity against AMPK (adenosine monophosphate-activated protein kinase), a master regulator of glucose homeostasis. Activation of AMPK/PKA signaling inhibits hepatic gluconeogenesis and enhances insulin sensitivity—effects demonstrated in structurally related sulfonamides like N-(2-acetylphenyl) derivatives. The 2-amino group may act as a hydrogen-bond donor to PKA’s catalytic domain, suppressing cAMP-induced gluconeogenic gene expression [6] [9]. Current research explores hybrid molecules integrating this scaffold with oxadiazole rings to amplify antioxidant effects via Nrf2 pathway activation [3] [9].
Table 3: Potential Therapeutic Applications and Mechanisms
Disorder Category | Molecular Targets | Observed/Predicted Effects | Structural Determinants |
---|---|---|---|
Neurodegenerative | NF-κB, COX-2, AChE | ↓ Neuroinflammation, ↑ cholinergic transmission | Phenyl group, amino group |
Metabolic (T2DM) | AMPK, PKA, α-glucosidase | ↑ Glucose uptake, ↓ hepatic gluconeogenesis | Sulfonamide oxygen, dimethylamino group |
Psychiatric | GABA_A receptors, MAO-B | Anxiolytic, neuroprotective effects | Ethane spacer lipophilicity |
This multifunctional profile positions 2-amino-N,N-dimethyl-2-phenylethane-1-sulfonamide as a promising lead for dual-acting therapeutics in comorbid conditions like diabetes-associated cognitive decline [4] [9].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8